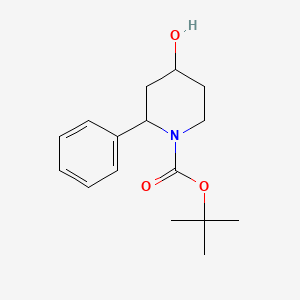

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate, also known as TBHP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. TBHP is a piperidine-based compound that has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

"Tert-butyl phenylazocarboxylates," which share structural similarities with Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate, are described as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions on the benzene ring under mild conditions and enable modifications through radical reactions, including oxygenation and halogenation. This showcases their potential in creating complex organic molecules for various scientific applications (Hannelore Jasch et al., 2012).

Pharmacokinetics and Metabolic Studies

The compound's derivatives, notably tert-butyldimethylsilyl derivatives, play a crucial role in the pharmacokinetic studies of aromatic amino acids. These derivatives are essential for diagnosing and monitoring patients with metabolic disorders characterized by increased urinary excretion of metabolites originating from the metabolism of tyrosine and tryptophan (F. Muskiet et al., 1981).

Materials Science

In materials science, phenylacetylene dendrimers terminated with tert-butyl esters demonstrate significant applications. These dendrimers undergo a transformation to carboxylic acids, affecting their solubility and allowing for detailed characterization through techniques like capillary electrophoresis. This illustrates the role of tert-butyl ester derivatives in synthesizing and characterizing novel materials (D. J. Pesak et al., 1997).

Polymer Science

Further applications are seen in polymer science, where ortho-linked polyamides derived from compounds related to Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate demonstrate remarkable solubility and thermal stability. These polymers are synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, showcasing the utility of tert-butyl derivatives in creating high-performance materials (S. Hsiao et al., 2000).

Mécanisme D'action

Target of Action

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . The primary targets of this compound are the opioid receptors in the central nervous system, which play a crucial role in pain perception .

Mode of Action

The interaction of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate with its targets involves the formation of a semi-flexible linker in PROTAC development for targeted protein degradation . This interaction may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate are primarily those involved in the synthesis of fentanyl and its analogues . The downstream effects of these pathways include the production of potent opioid analgesics .

Result of Action

The molecular and cellular effects of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate’s action are primarily seen in the production of fentanyl and its analogues . These compounds are potent opioid analgesics that can bind to opioid receptors in the central nervous system, resulting in pain relief .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other chemicals in the reaction environment can influence the efficiency of the synthesis process .

Propriétés

IUPAC Name |

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUSQZGPFGBSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2560141.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2560144.png)

![1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2560146.png)

![Methyl 4-[9-chloro-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2560150.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2560153.png)

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)

![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)